molecular formula C25H26FN5O2 B6031960 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one

1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one

Cat. No.: B6031960
M. Wt: 447.5 g/mol
InChI Key: NICGOKPXYPNOMB-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinazolinylpiperazine moiety, and a piperidinone core. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable nucleophile to form the 2-fluorophenylmethyl intermediate.

    Quinazolinylpiperazine Formation: The next step involves the synthesis of the quinazolinylpiperazine moiety. This can be achieved by reacting 4-chloroquinazoline with piperazine under basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenylmethyl intermediate with the quinazolinylpiperazine moiety in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is used in the study of receptor binding and signal transduction pathways.

    Biology: The compound is used in cellular assays to study its effects on cell proliferation and apoptosis.

    Industry: It is explored for its potential use in the development of new drugs and chemical probes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
  • 1-[(2-Chlorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
  • 1-[(2-Bromophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-substituted analogs. This makes it a valuable compound for studying the effects of fluorine substitution in medicinal chemistry.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c26-21-7-3-1-5-18(21)15-31-16-19(9-10-23(31)32)25(33)30-13-11-29(12-14-30)24-20-6-2-4-8-22(20)27-17-28-24/h1-8,17,19H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICGOKPXYPNOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)CC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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